2-(2-甲基苯甲酰)吡啶

描述

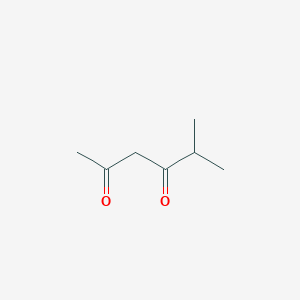

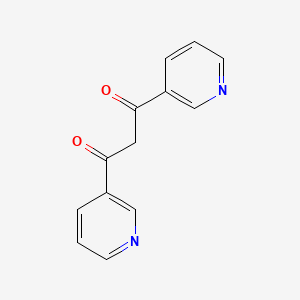

The compound of interest, 2-(2-Methylbenzoyl)pyridine, is a heterocyclic aromatic organic compound that features a pyridine ring substituted with a 2-methylbenzoyl group. While the provided papers do not directly discuss 2-(2-Methylbenzoyl)pyridine, they do provide insights into related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be used to infer potential characteristics of 2-(2-Methylbenzoyl)pyridine.

Synthesis Analysis

The synthesis of related aromatic compounds often involves multi-step reactions, including acylation, nitrification, and reduction processes. For instance, the synthesis of 2,6-Bis(3-aminobenzoyl)pyridine (BABP) involves Friedel–Crafts acylation, nitrification, and subsequent reduction . Similarly, the synthesis of novel polyimides derived from pyridine-containing monomers involves nitro displacement, acidic hydrolysis, and cyclodehydration . These methods suggest that the synthesis of 2-(2-Methylbenzoyl)pyridine could potentially involve similar steps, starting from a pyridine derivative and introducing the 2-methylbenzoyl group through acylation.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography, FT-IR, Raman, and NMR spectroscopy. For example, the crystal structure of 2-phenylazo-5-nitro-6-methyl-pyridine was determined to be triclinic with specific unit cell parameters, and the pyridine and phenyl rings were found to be planar . The molecular structure of 2-(2-Methylbenzoyl)pyridine would likely show similar planarity and conjugation, contributing to its stability and electronic properties.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can lead to the formation of novel heterocycles. For instance, 2-(2-Chloroaroyl)methyleneimidazolidines react with allenic esters to form imidazo(pyrido)[1,2-a]pyridines . This indicates that 2-(2-Methylbenzoyl)pyridine could also participate in reactions that form complex heterocyclic structures, potentially useful in the development of new materials or pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, polyimides containing pyridine moieties exhibit good solubility, thermal stability, and mechanical properties . The presence of a pyridine ring in 2-(2-Methylbenzoyl)pyridine would contribute to its chemical reactivity and potential coordination chemistry, as seen in lanthanide complexes with substituted bis(benzimidazolyl)pyridines . The electronic properties of such compounds can be tuned for applications like fluorescent probes .

科学研究应用

合成和结构表征

研究人员通过酰胺偶联开发了新的吡啶酰胺衍生物,其中涉及2-(2-甲基苯甲酰)吡啶。这些衍生物显示出与金属离子配位的潜在能力,表明它们在创建用于各种应用的复杂材料方面具有潜力,包括催化和材料科学 (Kwiatek et al., 2017)。

光物理性质

对含有吡啶功能化配体的铼(I)三羰基配合物的研究,包括与2-(2-甲基苯甲酰)吡啶相关的配体,有助于理解它们的蓝绿色发光。这项研究对于开发新的光致发光材料,用于潜在的照明和显示技术应用至关重要 (Li et al., 2012)。

光和酸诱导的多色开关

利用2-(2-甲基苯甲酰)吡啶的衍生物合成了新型全氟二芳基乙烯,展示了光环化和显著的酸性变色能力。这种性质对于创建能够在光照或pH值变化时切换颜色的材料至关重要,在传感和显示技术中非常有用 (Zheng et al., 2016)。

汞离子检测的荧光探针

从2-(2-甲基苯甲酰)吡啶出发合成新型咪唑并[1,2-a]吡啶衍生物,导致了高效的汞离子检测荧光探针的开发。这种应用在环境监测和各种样品中检测有毒金属方面尤为重要 (Shao et al., 2011)。

配位化学和生物学研究

从与2-(2-甲基苯甲酰)吡啶相关的配体前体中创建了Ru-N-杂环卡宾(Ru-NHC)配合物,展示了它们在配位化学中的潜力。这些配合物已经被评估其对各种癌细胞的细胞毒性,表明它们在药物化学中的潜在应用 (Rana et al., 2021)。

未来方向

While specific future directions for “2-(2-Methylbenzoyl)pyridine” are not mentioned in the search results, pyridine derivatives have been noted for their potential in various industries such as fine chemicals, polymers, agrochemicals, etc . In the field of medicinal chemistry, a larger share of novel pyridine-based drug candidates is expected .

属性

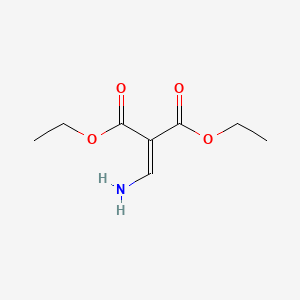

IUPAC Name |

(2-methylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-6-2-3-7-11(10)13(15)12-8-4-5-9-14-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXTVPWMINBKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202933 | |

| Record name | Methanone, (2-methylphenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylbenzoyl)pyridine | |

CAS RN |

54523-78-3 | |

| Record name | (2-Methylphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54523-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-methylphenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054523783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-methylphenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。